molecular formula C18H16F3NO B1325696 3'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone CAS No. 898770-92-8

3'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone

Cat. No.: B1325696
CAS No.: 898770-92-8
M. Wt: 319.3 g/mol
InChI Key: UDNPVRVMDISADN-UHFFFAOYSA-N
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Description

3’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone is a chemical compound with the molecular formula C18H16F3NO It is characterized by the presence of a pyrrolidine ring attached to a benzophenone structure, which is further substituted with three fluorine atoms at the 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Fluorine Atoms: The trifluoromethylation of the benzophenone core can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

    Attachment of the Pyrrolidine Ring: The final step involves the nucleophilic substitution reaction where the pyrrolidine ring is introduced to the benzophenone core. This can be done using pyrrolidine and a suitable base such as sodium hydride (NaH) under reflux conditions.

Industrial Production Methods

Industrial production of 3’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzophenone core, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Pyrrolidine, sodium hydride (NaH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

3’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 3’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Pyrrolidinomethyl-3,4-difluorobenzophenone
  • 3’-Pyrrolidinomethyl-3,5-difluorobenzophenone
  • 3’-Pyrrolidinomethyl-4,5-difluorobenzophenone

Uniqueness

3’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone is unique due to the presence of three fluorine atoms, which significantly influence its chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

[3-(pyrrolidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-15-9-14(10-16(20)17(15)21)18(23)13-5-3-4-12(8-13)11-22-6-1-2-7-22/h3-5,8-10H,1-2,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNPVRVMDISADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643225
Record name {3-[(Pyrrolidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-92-8
Record name {3-[(Pyrrolidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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